molecular formula C20H13N3 B1348232 6-Phenylbenzo[4,5]imidazo[1,2-c]quinazoline CAS No. 28381-92-2

6-Phenylbenzo[4,5]imidazo[1,2-c]quinazoline

Katalognummer: B1348232
CAS-Nummer: 28381-92-2
Molekulargewicht: 295.3 g/mol
InChI-Schlüssel: CJXRQYFQNGCDJA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound consists of a fused tricyclic system incorporating imidazole and quinazoline rings, which are known for their biological and pharmacological activities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenylbenzo[4,5]imidazo[1,2-c]quinazoline typically involves multi-step reactions starting from readily available starting materials. One common method involves the reaction of o-cyanoaniline with phenylenediamine in xylene under reflux conditions to form an intermediate. This intermediate is then reacted with various aldehydes to yield the desired product in good yields .

Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: 6-Phenylbenzo[4,5]imidazo[1,2-c]quinazoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the fused ring system.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed: The major products formed depend on the type of reaction and the reagents used. For example, oxidation may yield quinazoline derivatives, while substitution reactions can introduce various functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

6-Phenylbenzo[4,5]imidazo[1,2-c]quinazoline is a fused tricyclic system that incorporates imidazole and quinazoline rings, known for their biological and pharmacological activities. Research indicates that the phenyl group attached to the benzo ring enhances its biological activity and chemical properties.

Scientific Research Applications

This compound and related compounds have applications in chemistry, biology, medicine, and industry.

Chemistry

  • As a building block for synthesizing more complex heterocyclic compounds.
  • Synthesis of benzo[4,5]imidazo[1,2-c]pyrimidin-1-amines and benzo[4,5]imidazo[1,2-c]quinazolin-6-amines .
  • Synthesis of N-fused benzimidazole-4,7-diones .

Biology

  • Exhibits biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
  • Inhibits tumor necrosis factor (TNF) signaling pathways.
  • Demonstrates cytotoxic activity against human cancer cell lines.
  • Inhibits α-glucosidase, which is relevant to the treatment of type 2 diabetes mellitus (T2DM) .

Medicine

  • Potential therapeutic agent for various diseases due to its pharmacological properties.
  • Inhibits α-glucosidase, offering a potential treatment for type 2 diabetes .
  • Potential for cancer therapy due to its cytotoxic activity.

Industry

  • Development of materials with specific properties, such as organic light-emitting diodes (OLEDs) and other electronic devices.

Biochemical Analysis

This compound interacts with several enzymes and proteins, including α-glucosidase, which it inhibits effectively. It influences cellular processes and induces apoptosis in cancer cells by inhibiting key signaling pathways such as the PI3K/Akt pathway. At the molecular level, it binds to the active site of α-glucosidase, inhibiting its activity and thus reducing glucose absorption.

Biological Activities and Interactions

6-Phenylbenzo[4,5]imidazo[1,2-c]quinazoline exhibits significant biological activities and interacts with biological targets. It can effectively inhibit TNF signaling pathways and interact with specific receptors involved in cell proliferation and apoptosis. These interactions are critical for understanding its mechanism of action and potential therapeutic applications.

Tables of structurally similar compounds

Compound NameStructural FeaturesUnique Properties
Benzo[4,5]imidazo[1,2-c]quinazolineLacks the phenyl group; simpler structureLower cytotoxicity compared to 6-phenyl derivative
Imidazo[1,2-c]quinazolineContains only imidazole and quinazoline ringsDifferent biological activity profile
PhenylbenzimidazoleContains phenyl but lacks quinazoline componentPrimarily studied for antimicrobial properties

α-Glucosidase Inhibition

Wirkmechanismus

The mechanism of action of 6-Phenylbenzo[4,5]imidazo[1,2-c]quinazoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes. The exact mechanism can vary depending on the specific application and the biological system being studied. Molecular docking studies and in silico analyses are often used to predict and understand these interactions .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 6-Phenylbenzo[4,5]imidazo[1,2-c]quinazoline is unique due to the presence of the phenyl group, which can enhance its chemical reactivity and biological activity

Biologische Aktivität

6-Phenylbenzo[4,5]imidazo[1,2-c]quinazoline is a heterocyclic compound characterized by a fused tricyclic system that includes imidazole and quinazoline rings. This compound has garnered attention in pharmacological research due to its diverse biological activities, including anticancer and anti-inflammatory properties. Its structure enhances its interaction with biological targets, making it a promising candidate for therapeutic applications.

The biological activity of this compound primarily involves the following mechanisms:

  • Inhibition of Enzymes : This compound has been shown to inhibit α-glucosidase , an enzyme involved in carbohydrate metabolism. Inhibiting this enzyme can reduce glucose absorption, making it relevant for managing type 2 diabetes mellitus (T2DM) .
  • Apoptosis Induction : It influences various cellular processes by inducing apoptosis in cancer cells. This effect is mediated through the inhibition of key signaling pathways such as the PI3K/Akt pathway .

Cytotoxicity and Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various human cancer cell lines. For instance:

  • In vitro studies have demonstrated that this compound effectively inhibits tumor necrosis factor (TNF) production, which is crucial in inflammatory responses and cancer progression .
  • Comparative studies show that it possesses a higher cytotoxicity profile than simpler analogs, indicating its potential as an anticancer agent .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory properties:

  • It acts as a potent inhibitor of TNF-α secretion in human promyelocytic cell lines, suggesting its potential use in treating inflammatory diseases .

Case Studies and Experimental Data

Several studies have explored the biological activity of this compound:

  • Study on α-glucosidase Inhibition :
    • A study reported IC50 values ranging from 12.44±0.38μM12.44\pm 0.38\,\mu M to 308.33±0.06μM308.33\pm 0.06\,\mu M for various derivatives of imidazoquinazolines against α-glucosidase, indicating strong inhibitory activity compared to the standard drug acarbose (IC50: 750.0±1.5μM750.0\pm 1.5\,\mu M) .
    CompoundIC50 (μM)Notes
    This compound12.44 - 308.33Strong inhibitor
    Acarbose750.0Standard control
  • Cytotoxicity Against Cancer Cell Lines :
    • The compound was tested against multiple cancer cell lines and demonstrated significant cytotoxicity without substantial cytotoxic effects on normal cells .

Pharmacokinetics and ADME Properties

In silico predictions regarding the absorption, distribution, metabolism, and excretion (ADME) properties have been conducted for similar compounds:

  • These studies suggest favorable pharmacokinetic profiles for derivatives of this compound class, indicating potential for oral bioavailability and effective therapeutic action .

Eigenschaften

IUPAC Name

6-phenylbenzimidazolo[1,2-c]quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3/c1-2-8-14(9-3-1)19-21-16-11-5-4-10-15(16)20-22-17-12-6-7-13-18(17)23(19)20/h1-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJXRQYFQNGCDJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C4=NC5=CC=CC=C5N24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30347839
Record name 6-Phenylbenzo[4,5]imidazo[1,2-c]quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30347839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28381-92-2
Record name 6-Phenylbenzo[4,5]imidazo[1,2-c]quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30347839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Phenylbenzo[4,5]imidazo[1,2-c]quinazoline
Reactant of Route 2
6-Phenylbenzo[4,5]imidazo[1,2-c]quinazoline
Reactant of Route 3
6-Phenylbenzo[4,5]imidazo[1,2-c]quinazoline
Reactant of Route 4
Reactant of Route 4
6-Phenylbenzo[4,5]imidazo[1,2-c]quinazoline
Reactant of Route 5
Reactant of Route 5
6-Phenylbenzo[4,5]imidazo[1,2-c]quinazoline
Reactant of Route 6
Reactant of Route 6
6-Phenylbenzo[4,5]imidazo[1,2-c]quinazoline

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.